molecular formula C7H14ClN3 B12226569 4-Methyl-1-propylpyrazol-3-amine;hydrochloride

4-Methyl-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12226569
M. Wt: 175.66 g/mol
InChI Key: CBIOVVGFWANPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-propylpyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a propyl group at the 1-position, along with an amine group at the 3-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-propylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propyl-3-methyl-1H-pyrazole with hydrazine hydrate under acidic conditions to form the desired amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C .

Industrial Production Methods

For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, followed by selective alkylation and amination reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxylamines, and various substituted pyrazole derivatives .

Scientific Research Applications

4-Methyl-1-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can act as a ligand for receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-propylpyrazol-4-amine;hydrochloride
  • 4-Amino-1-methylpyrazole
  • 1-Methyl-4-amino-pyrazole

Uniqueness

4-Methyl-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

4-methyl-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-4-10-5-6(2)7(8)9-10;/h5H,3-4H2,1-2H3,(H2,8,9);1H

InChI Key

CBIOVVGFWANPFB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.